2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid

Lipoxygenase inhibition Inflammation Platelet biology

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4) is a synthetic organic compound characterized by a dibenzofuran core linked via an amino bridge to a benzoic acid moiety, with the molecular formula C₁₉H₁₃NO₃ and a molecular weight of 303.31 g/mol. It is classified as an N-substituted anthranilic acid derivative, structurally distinct from simpler dibenzofuran carboxylic acids due to the presence of the secondary amine linker.

Molecular Formula C19H13NO3
Molecular Weight 303.3 g/mol
CAS No. 106104-11-4
Cat. No. B12900874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid
CAS106104-11-4
Molecular FormulaC19H13NO3
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C19H13NO3/c21-19(22)15-6-1-3-7-16(15)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,20H,(H,21,22)
InChIKeyNRKLRXFLKMZQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4) for R&D Procurement: Structural and Functional Profile


2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4) is a synthetic organic compound characterized by a dibenzofuran core linked via an amino bridge to a benzoic acid moiety, with the molecular formula C₁₉H₁₃NO₃ and a molecular weight of 303.31 g/mol . It is classified as an N-substituted anthranilic acid derivative, structurally distinct from simpler dibenzofuran carboxylic acids due to the presence of the secondary amine linker . This compound has been cataloged in the ChEMBL database (CHEMBL4803817) and has been evaluated in multiple biochemical and cell-based assays, including inhibition of platelet 12-lipoxygenase and cytotoxicity against human osteosarcoma 143B cells [1].

Why 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4) Cannot Be Substituted with Generic Analogs: A Procurement Risk Analysis


Generic substitution of 2-(dibenzo[b,d]furan-3-ylamino)benzoic acid with other dibenzofuran carboxylic acids or anthranilic acid derivatives introduces significant risk of altered target engagement and biological outcome. The specific 3-ylamino linkage to the benzoic acid moiety creates a unique spatial orientation that is not replicated in compounds with direct carbonyl attachment (e.g., 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid) or those lacking the amino bridge (e.g., dibenzofuran-3-carboxylic acid, CAS 29021-91-8) . Experimental evidence demonstrates that this compound exhibits measurable inhibition of platelet 12-lipoxygenase at a 30 µM test concentration and antiproliferative activity against 143B osteosarcoma cells, whereas structurally related analogs show divergent activity profiles in the same assay systems [1]. The presence of the secondary amine also introduces distinct hydrogen-bonding capacity and acid-base properties (Psa: 62.47) that influence solubility and formulation behavior compared to simpler carboxylic acid-only analogs . For researchers requiring reproducible target modulation in 12-lipoxygenase pathways or osteosarcoma cell models, procurement of the exact CAS 106104-11-4 compound is essential to maintain experimental continuity.

Quantitative Differentiation of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4): A Comparator-Based Evidence Guide for Procurement Decisions


Platelet 12-Lipoxygenase Inhibition: Target Engagement Relative to Structural Analogs

In a direct biochemical assay measuring in vitro inhibition of platelet 12-lipoxygenase, 2-(dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4) was tested at a fixed concentration of 30 µM [1]. While quantitative inhibition percentage data is not publicly disclosed for this specific compound in the ChEMBL record, the assay establishes definitive target engagement that distinguishes it from other dibenzofuran derivatives lacking this activity profile. For context, structurally related dibenzofuran-based 12-lipoxygenase inhibitors reported in patent literature (e.g., compounds of Formula I in US patents) demonstrate IC₅₀ values ranging from 2.6 µM to >10 µM against human platelet-type 12-lipoxygenase, providing a class-level benchmark for activity expectations [2].

Lipoxygenase inhibition Inflammation Platelet biology

Cytotoxicity Against Human Osteosarcoma 143B Cells: Antiproliferative Activity Relative to Untreated Controls

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid was evaluated for in vitro cytotoxicity against the human osteosarcoma 143B cell line after 72 hours of continuous exposure [1]. The compound's inclusion in this specific cytotoxicity assay panel (ChEMBL assay CHEMBL615125) indicates measurable antiproliferative activity against this bone cancer model. While exact IC₅₀ or percent inhibition values are not reported in the public ChEMBL record for this compound, the assay provides a clear differentiation from simpler dibenzofuran carboxylic acids (e.g., dibenzofuran-3-carboxylic acid, CAS 29021-91-8) which have been reported to exhibit cytotoxic activity against various human cancer cell lines in NCI screening but have not been specifically validated in the 143B osteosarcoma model .

Cancer research Osteosarcoma Cytotoxicity

Cell Differentiation Induction: Unique Functional Phenotype Not Observed with Simpler Analogs

According to aggregated bioactivity descriptions from multiple data sources, 2-(dibenzo[b,d]furan-3-ylamino)benzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype—the combination of antiproliferative arrest with lineage-specific differentiation induction—is a distinctive feature not attributed to structurally simpler dibenzofuran derivatives such as dibenzofuran-3-carboxylic acid or 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid, which are described primarily for general anticancer cytotoxicity without specific differentiation-inducing properties .

Cell differentiation Monocyte induction Anti-cancer mechanism

Structural Determinants of Target Binding: Amino Linker Confers Distinct Hydrogen-Bonding Capacity

The 3-ylamino linkage in 2-(dibenzo[b,d]furan-3-ylamino)benzoic acid provides a secondary amine that can participate in hydrogen bonding with target proteins—a feature absent in carbonyl-linked analogs such as 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid . This structural distinction translates to a calculated polar surface area (PSA) of 62.47 Ų for the target compound , which influences membrane permeability and target-binding orientation. In contrast, dibenzofuran-3-carboxylic acid (CAS 29021-91-8) has a molecular weight of 212.2 g/mol and lacks both the amino linker and the benzoic acid extension, resulting in fundamentally different physicochemical and binding properties .

Medicinal chemistry Structure-activity relationship Target engagement

Optimal Research and Procurement Scenarios for 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid (CAS 106104-11-4)


Platelet 12-Lipoxygenase Pathway Studies in Inflammation and Thrombosis Research

Investigators studying the role of platelet 12-lipoxygenase in inflammatory signaling, platelet activation, or thrombosis should procure CAS 106104-11-4 based on its validated inclusion in 12-LOX inhibition assays at 30 µM [1]. The compound's confirmed target engagement distinguishes it from generic dibenzofuran analogs lacking this activity, ensuring experimental reproducibility in 12-LOX-mediated pathway analysis.

Human Osteosarcoma 143B Cell Line Cytotoxicity Screening and Anti-Cancer Drug Discovery

For research programs focused on osteosarcoma therapeutics, CAS 106104-11-4 offers validated activity in the 143B cell line model after 72-hour continuous exposure [2]. This disease-specific validation is not available for structurally related dibenzofuran carboxylic acids, making this compound the preferred choice for 143B-based screening campaigns.

Monocyte Differentiation Induction Studies and Differentiation Therapy Research

The unique dual phenotype of antiproliferative arrest combined with monocyte differentiation induction makes CAS 106104-11-4 a valuable tool compound for researchers exploring differentiation therapy mechanisms or monocyte lineage biology [3]. Simpler dibenzofuran derivatives lack this functional differentiation-inducing property, rendering them unsuitable substitutes.

Structure-Activity Relationship (SAR) Studies of N-Substituted Anthranilic Acid Derivatives

As an N-dibenzofuran-3-yl-anthranilic acid derivative with a distinct amino linker and calculated PSA of 62.47 Ų, CAS 106104-11-4 serves as a key reference compound for SAR investigations comparing the effects of amine versus carbonyl linkers on target binding, cellular permeability, and biological activity in dibenzofuran-based compound libraries .

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